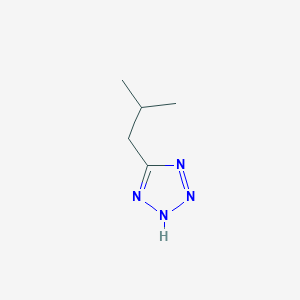
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by the presence of both tert-butylsulfanyl and ethylsulfanyl groups attached to a cyclopropene ring with a thione functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Sulfanyl Groups: The tert-butylsulfanyl and ethylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Formation of the Thione Group: The thione functional group can be introduced through a thiocarbonylation reaction, where a carbonyl group is converted to a thione using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Compounds with different substituents replacing the sulfanyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione would depend on its specific application. In general, the compound may interact with molecular targets through its sulfanyl and thione groups, which can form bonds with various biological molecules. The pathways involved would vary based on the specific reactions and interactions taking place.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylsulfanyl)cycloprop-2-ene-1-thione: Lacks the ethylsulfanyl group.
3-(ethylsulfanyl)cycloprop-2-ene-1-thione: Lacks the tert-butylsulfanyl group.
Cycloprop-2-ene-1-thione: Lacks both sulfanyl groups.
Uniqueness
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is unique due to the presence of both tert-butylsulfanyl and ethylsulfanyl groups, which may confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
98088-14-3 |
|---|---|
Formule moléculaire |
C9H14S3 |
Poids moléculaire |
218.4 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3-ethylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C9H14S3/c1-5-11-7-6(10)8(7)12-9(2,3)4/h5H2,1-4H3 |
Clé InChI |
TZVNYRYMSKMUQQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C1=S)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


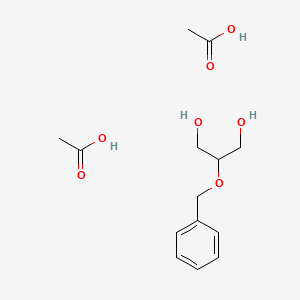
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
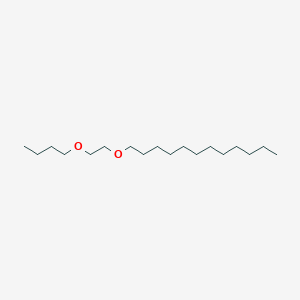
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
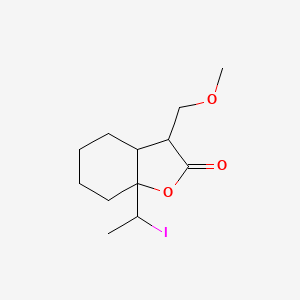


![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)

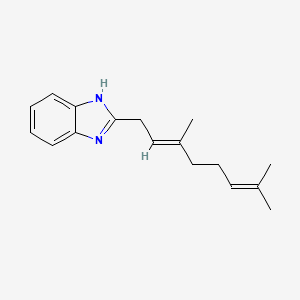
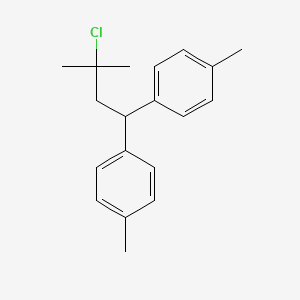
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
